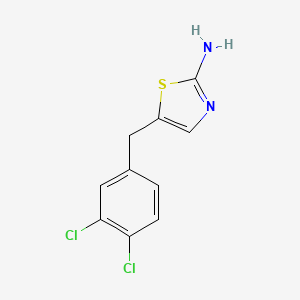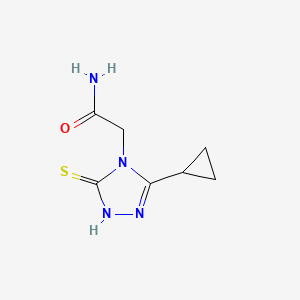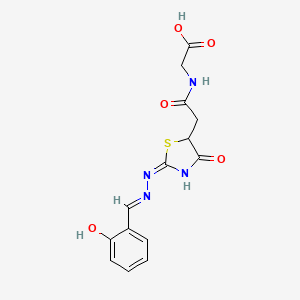
5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method, followed by the attachment of the 3,4-dichlorobenzyl group .Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring at the 5-position would be a benzyl group, which is a phenyl ring attached to a methylene (-CH2-) group. The benzyl group would be substituted at the 3 and 4 positions with chlorine atoms .Chemical Reactions Analysis
As a thiazole derivative, this compound might be expected to undergo reactions typical of other thiazoles. These could include electrophilic aromatic substitution reactions at the 2-position of the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable compounds, but the presence of the dichlorobenzyl group could make this compound more reactive .Applications De Recherche Scientifique
Synthesis and Biological Activities
The chemical compound 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine and its derivatives have been synthesized and investigated for various biological activities. For instance, research has shown that derivatives of this compound have potential anthelmintic and anti-inflammatory activities. A study demonstrated the synthesis of new compounds with the aforementioned activities, highlighting the versatility of thiazole derivatives in medicinal chemistry (Shetty, Khazi, & Ahn, 2010). Furthermore, these compounds have been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as broad-spectrum antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticonvulsant Activity
The search for novel anticonvulsant agents has led to the exploration of thiazole derivatives, including those related to this compound. A particular study focused on the synthesis of 2-aminobenzothiazole derivatives, aiming to address the significant toxicity found in existing anticonvulsant medications. This research suggests the potential of these derivatives as safer anticonvulsant drugs, showcasing the compound's relevance in the development of new therapeutic agents (Singh, Kumar, Singh, & Mishra, 2022).
Corrosion Inhibition
Another interesting application of thiazole derivatives, including those related to this compound, is in the field of corrosion inhibition. These compounds have been investigated for their efficacy in preventing the corrosion of metals, which is of significant interest in industries such as oil and gas. Research indicates that thiazole derivatives can serve as effective corrosion inhibitors, contributing to the longevity and safety of industrial materials (Yadav, Sharma, & Kumar, 2015).
Orientations Futures
Propriétés
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-8-2-1-6(4-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYKWDAYSHDBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)


![N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2532029.png)


![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2532035.png)



![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)